molecular formula C19H20N4O6 B14922149 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide

4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide

Cat. No.: B14922149
M. Wt: 400.4 g/mol
InChI Key: FFHHOGDSYLOWQB-UDWIEESQSA-N
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Description

4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group linked to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-nitrophenylacetic acid under acidic conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and heating to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce oxides .

Scientific Research Applications

4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. Its structural features allow for diverse chemical modifications and applications, setting it apart from similar compounds .

Properties

Molecular Formula

C19H20N4O6

Molecular Weight

400.4 g/mol

IUPAC Name

N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-nitrophenyl)butanediamide

InChI

InChI=1S/C19H20N4O6/c1-28-16-8-3-13(17(11-16)29-2)12-20-22-19(25)10-9-18(24)21-14-4-6-15(7-5-14)23(26)27/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,25)/b20-12+

InChI Key

FFHHOGDSYLOWQB-UDWIEESQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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